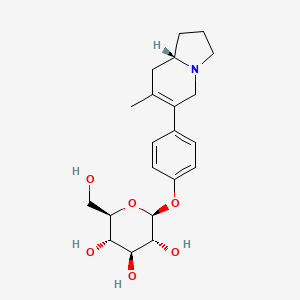

Ipalbine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ipalbine is a hexahydroindolizine alkaloid that can be isolated from the plant Ipomoea alba L. This compound is known for its unique structural features and biological activities. It is a part of the indolizidine alkaloid family, which is known for its diverse range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ipalbine involves several steps. One of the key steps is the conversion of pyroglutamic acid into the corresponding alcohol. This is followed by the treatment with p-toluenesulfonyl chloride to give the tosylate, which is then coupled with a higher-order cuprate reagent to afford the desired olefinic amide. The preparation of the bromide as an N-substituent involves condensation with paraformaldehyde, reduction of the ester with diisobutylaluminum hydride, and bromination of the resulting alcohol with carbon tetrabromide and triphenylphosphine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ipalbine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include p-toluenesulfonyl chloride, diisobutylaluminum hydride, carbon tetrabromide, and triphenylphosphine. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with p-toluenesulfonyl chloride yields a tosylate, while the reaction with diisobutylaluminum hydride results in the reduction of an ester to an alcohol .

Scientific Research Applications

Ipalbine has several scientific research applications due to its biological activities. It has been studied for its potential use as an analgesic, showing non-addictive analgesic activity in animal models. Additionally, this compound has shown inhibitory effects on the respiratory burst of leukocytes and scavenged oxygen-free radicals . These properties make it a valuable compound for research in the fields of chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of Ipalbine involves its interaction with specific molecular targets and pathways. It is known to exhibit analgesic activity that is not antagonized by naloxone, indicating that it may act on non-opioid pathways. Additionally, its inhibitory effects on the respiratory burst of leukocytes suggest that it may interfere with cellular signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Ipalbine is similar to other indolizidine alkaloids, such as ipalbidine. it is unique in its specific structural features and biological activities. While ipalbidine also exhibits analgesic activity, this compound’s non-addictive nature and its effects on leukocytes make it distinct. Other similar compounds include various indole derivatives, which also show a range of biological activities .

Conclusion

This compound is a fascinating compound with a range of biological activities and potential applications in scientific research. Its unique structural features and diverse reactivity make it a valuable subject for further study in the fields of chemistry, biology, and medicine.

Properties

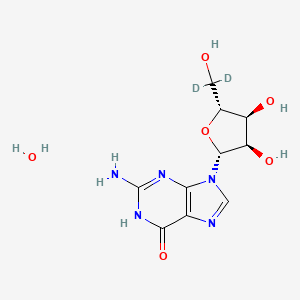

Molecular Formula |

C21H29NO6 |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(8aS)-7-methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H29NO6/c1-12-9-14-3-2-8-22(14)10-16(12)13-4-6-15(7-5-13)27-21-20(26)19(25)18(24)17(11-23)28-21/h4-7,14,17-21,23-26H,2-3,8-11H2,1H3/t14-,17+,18+,19-,20+,21+/m0/s1 |

InChI Key |

QUYDWYUNUYQKBM-OYQCXUJZSA-N |

Isomeric SMILES |

CC1=C(CN2CCC[C@H]2C1)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

CC1=C(CN2CCCC2C1)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)